molecular formula C13H16ClN3O B2763729 3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2059084-40-9

3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B2763729
CAS RN: 2059084-40-9
M. Wt: 265.74
InChI Key: ABXMNLJDBYWTHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp³)–C(sp³) bonds. This transition metal-free approach provides an efficient and environmentally benign access to β-(pyridin-2-yl)-methyl ketones, which can subsequently be used in the synthesis of 3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride .

Scientific Research Applications

Anticancer Potential

Research has identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers and potential anticancer agents. For instance, a study highlighted the synthesis of these compounds that exhibit significant activity against breast and colorectal cancer cell lines. The apoptosis induction and cell cycle arrest capabilities of these derivatives, such as in the T47D cell line, underscore their potential as anticancer agents. A notable compound, identified through cell-based chemical genetics, targets TIP47, an IGF II receptor binding protein, indicating a precise molecular mechanism of action (Han-Zhong Zhang et al., 2005).

Material Science Applications

In the realm of materials science, the synthesis of diamine monomers containing the 1,3,4-oxadiazole ring has led to the development of novel polymers with significant thermal stability and unique optical properties. These polymers exhibit strong fluorescence in the blue region, which is adjustable with the introduction of hydrochloric acid, showcasing their potential in optoelectronic applications (C. Hamciuc et al., 2015).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives have also been explored. Certain synthesized derivatives have shown promising activity against pathogenic bacterial strains, including drug-resistant ones. These findings suggest the potential of these compounds in developing new antimicrobial agents to address the growing concern of antibiotic resistance (K. Redda & Madhavi Gangapuram, 2007).

Corrosion Inhibition

The 1,3,4-oxadiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly in brass within simulated cooling water systems. These studies reveal the potential of oxadiazole compounds to serve as mixed-type corrosion inhibitors, offering protection against both cathodic and anodic degradation processes. Such inhibitors could significantly extend the lifespan of metal components in industrial applications (A. Rochdi et al., 2014).

Electronic Devices and OLEDs

The electronic and exciton-blocking properties of certain 1,3,4-oxadiazole derivatives, particularly when used in organic light-emitting diodes (OLEDs), underscore their importance in the field of electronic materials. These compounds have shown to improve device efficiencies and operational stabilities, making them valuable for the development of next-generation OLEDs (Cheng-Hung Shih et al., 2015).

properties

IUPAC Name

3-(2-methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c1-9-5-2-3-6-10(9)12-15-13(17-16-12)11-7-4-8-14-11;/h2-3,5-6,11,14H,4,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXMNLJDBYWTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

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